molecular formula C20H24ClN3O4S B2873129 N-(4-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide CAS No. 2034316-16-8

N-(4-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide

Cat. No. B2873129
CAS RN: 2034316-16-8
M. Wt: 437.94
InChI Key: JMOJWYOPXYVTKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide is a useful research compound. Its molecular formula is C20H24ClN3O4S and its molecular weight is 437.94. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

This compound has been studied for its potential antiviral properties. Derivatives of sulfonamide, which is part of this compound’s chemical structure, have shown activity against viruses such as the tobacco mosaic virus . This suggests that the compound could be synthesized and tested for antiviral efficacy against a range of viral pathogens, potentially contributing to the development of new antiviral drugs.

Analgesic Potential

The structural features of this compound, particularly the piperidine moiety, are associated with analgesic properties . Research could explore the synthesis of derivatives and evaluate their effectiveness as pain relievers, comparing their efficacy and safety profiles with existing analgesics.

Inhibition of Protein Kinase B (Akt)

Compounds with a similar structure have been identified as selective inhibitors of Protein Kinase B (Akt), a key player in cell signaling pathways regulating growth and survival . This compound could be investigated for its potential to inhibit Akt, which is often deregulated in cancer, making it a candidate for antitumor agent development.

Nonlinear Optical Properties

Derivatives of this compound could be arranged in the interlayer space of zirconium sulfophenylphosphonate, which is used in materials with nonlinear optical properties . This application is significant for optical signal processing technologies, such as optical triggering and frequency transducers.

Liver-Targeted Drug Delivery

The compound’s structure allows for the possibility of being developed into a prodrug that can be targeted to the liver. Once in the liver, it could be converted into an active drug that selectively inhibits protein synthesis related to diseases such as hypercholesterolemia .

Antitumor Activity

Given the compound’s potential interaction with cellular signaling pathways, it could be synthesized into derivatives that inhibit the growth of tumor cells. This application would be particularly relevant in the field of oncology, where there is a continuous search for more effective and targeted cancer therapies .

properties

IUPAC Name

N-[4-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]sulfonyl-3-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c1-3-20(25)23-15-4-5-19(14(2)12-15)29(26,27)24-10-7-16(8-11-24)28-18-6-9-22-13-17(18)21/h4-6,9,12-13,16H,3,7-8,10-11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOJWYOPXYVTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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